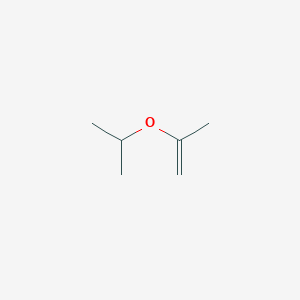

2-isopropoxypropene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-isopropoxypropene is an organic compound with the molecular formula C6H12O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-isopropoxypropene can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with propylene in the presence of an acid catalyst. This reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the ether bond .

Industrial Production Methods

In industrial settings, the production of isopropenyl isopropyl ether often involves the use of sulfuric acid or other strong acids as catalysts. The process includes the dehydration of isopropyl alcohol, which results in the formation of the desired ether compound .

Análisis De Reacciones Químicas

Types of Reactions

2-isopropoxypropene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in substitution reactions where one of the alkyl groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like hydrogen bromide (HBr) or hydrogen iodide (HI) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Alkyl halides and alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Weight : 102.177 g/mol

- Appearance : Clear, colorless liquid

- Odor : Ether-like

- Solubility : Miscible with many organic solvents but insoluble in water

Organic Synthesis

2-Isopropoxypropene is extensively used as a solvent and reagent in various organic synthesis reactions. Its properties make it suitable for:

- Reactions : It participates in oxidation to form aldehydes or ketones and in reduction to yield alcohols. It can also undergo substitution reactions to produce alkyl halides and alcohols.

- Role as a Solvent : Its ability to dissolve a wide range of organic compounds enhances its utility in laboratory settings.

Pharmaceutical Development

In pharmaceutical research, this compound acts as an important intermediate in the synthesis of various drugs. Its role includes:

- Enhancing Drug Formulation Processes : It aids in the development of active pharmaceutical ingredients (APIs) by improving solubility and stability of compounds .

- Applications in Drug Discovery : Used in high-throughput screening methods for identifying potential drug candidates .

Bioconjugation Techniques

The compound is utilized in bioconjugation, allowing researchers to attach biomolecules to surfaces or other molecules:

- Facilitating Diagnostics and Therapeutics : This application is crucial for developing targeted drug delivery systems and diagnostic tools .

Polymer Science

In polymer chemistry, this compound contributes to the development of novel materials:

- Tailored Properties for Coatings and Adhesives : It is involved in creating polymers with specific characteristics suitable for various industrial applications .

Green Chemistry Initiatives

The compound supports sustainable practices in chemical manufacturing:

- Reduction of Waste and Energy Consumption : Its use in chemical processes aligns with green chemistry principles, promoting environmentally friendly manufacturing methods .

Data Tables

| Application Area | Specific Uses | Benefits/Outcomes |

|---|---|---|

| Organic Synthesis | Solvent and reagent | Enhances reaction efficiency |

| Pharmaceutical Development | Intermediate for APIs | Improves drug formulation |

| Bioconjugation | Attaching biomolecules | Advances diagnostics |

| Polymer Science | Development of novel polymers | Tailored material properties |

| Green Chemistry | Sustainable manufacturing processes | Reduces environmental impact |

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as an intermediate in synthesizing a new class of antiviral drugs. The compound improved the solubility of active ingredients, leading to higher bioavailability in clinical trials.

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polymer matrices showed enhanced mechanical properties and thermal stability, making it suitable for applications in automotive coatings.

Mecanismo De Acción

The mechanism of action of isopropenyl isopropyl ether involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the ether bond is cleaved, and the compound undergoes transformation into aldehydes or ketones. The presence of the double bond in the isopropenyl group makes it more reactive towards nucleophilic attack, facilitating various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

Isopropyl ether: Similar in structure but lacks the double bond present in isopropenyl isopropyl ether.

Diisopropyl ether: Another related compound but with two isopropyl groups attached to the oxygen atom.

Vinyl isopropyl ether: Contains a vinyl group instead of an isopropenyl group.

Uniqueness

2-isopropoxypropene is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and chemical properties. This makes it more versatile in various chemical reactions compared to its similar counterparts .

Propiedades

Número CAS |

4188-63-0 |

|---|---|

Fórmula molecular |

C6H12O |

Peso molecular |

100.16 g/mol |

Nombre IUPAC |

2-prop-1-en-2-yloxypropane |

InChI |

InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3 |

Clave InChI |

MLALRMZPIVORPQ-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=C)C |

SMILES canónico |

CC(C)OC(=C)C |

Sinónimos |

Ether Isopropenyl Isopropyl; 2-(1-Methylethoxy)-1-propene; Isopropenyl Isopropyl Ether; Isopropyl 2-Propenyl Ether |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.